3-(4-Nitrophenoxy)pyridine chemical properties and molecular structure
3-(4-Nitrophenoxy)pyridine chemical properties and molecular structure
An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyridine: Chemical Properties, Molecular Structure, and Synthetic Utility
Introduction
3-(4-Nitrophenoxy)pyridine is a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, which links a pyridine ring to a nitrophenyl group via an ether bridge, provides a unique combination of electronic and steric properties. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, imparts polarity and potential for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[1][2] Concurrently, the 4-nitrophenoxy group serves as a versatile synthetic handle; the electron-withdrawing nitro group activates the phenyl ring and can be readily reduced to an amine, opening extensive avenues for further functionalization.[3] This guide offers a comprehensive overview of the chemical properties, molecular structure, and practical applications of 3-(4-nitrophenoxy)pyridine for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-(4-nitrophenoxy)pyridine are dictated by its constituent parts: a pyridine ring, a nitro-substituted benzene ring, and a bridging ether oxygen. The molecule is achiral.[4] Key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(4-nitrophenoxy)pyridine | [5] |
| CAS Number | 28232-53-3 | [5] |
| Molecular Formula | C₁₁H₈N₂O₃ | [4][5] |
| Molecular Weight | 216.19 g/mol | [4][5] |
| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)[O-] | [5] |
| InChI | InChI=1S/C11H8N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h1-8H | [4][5] |
| InChIKey | BXRQEJKKEDDSBF-UHFFFAOYSA-N | [4][5] |
| XLogP3 | 2.2 | [5] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
The structure consists of two aromatic rings connected by an ether linkage. The dihedral angle between the planes of the pyridine and nitrophenyl rings is a key conformational feature. While specific crystallographic data for this exact molecule is not publicly available, related structures like 5-nitro-4-(4-methoxyphenoxy)phthalonitrile show a significant twist, with a dihedral angle of 89° between its rings.[6] This non-planar conformation can influence how the molecule fits into biological targets.
Caption: 2D structure of 3-(4-nitrophenoxy)pyridine.
Synthesis and Reactivity
General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient route to synthesize diaryl ethers like 3-(4-nitrophenoxy)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing effect of the nitro group, which strongly activates the phenyl ring towards nucleophilic attack.
Causality: The nitro group at the para position delocalizes the negative charge of the Meisenheimer complex intermediate, stabilizing it and lowering the activation energy for the reaction, thus facilitating the displacement of a leaving group (e.g., a halide).
Step-by-Step Methodology:
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Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve or suspend the reagents.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes (if using NaH, stir until hydrogen evolution ceases) to form the pyridin-3-olate nucleophile.
-
SNAr Reaction: Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.1 eq) to the reaction mixture. Fluorine is the preferred leaving group as the C-F bond cleavage is the rate-determining step, and its high electronegativity makes the ipso-carbon more electrophilic.
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Filter the crude solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Caption: General workflow for the synthesis of 3-(4-nitrophenoxy)pyridine.
Key Reactivity
The primary site of reactivity for synthetic derivatization is the nitro group. It can be readily reduced to an aniline derivative using standard conditions, such as:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid reduction (SnCl₂, HCl)
-
Transfer hydrogenation (hydrazine, Fe/C)
This resulting amino group is a powerful nucleophile, enabling a wide array of subsequent reactions including amide bond formation, sulfonylation, and diazotization, making 3-(4-nitrophenoxy)pyridine a valuable intermediate.[3]
Spectroscopic Characterization Protocol
While a certificate of analysis with specific data is not always provided for this compound by commercial suppliers, its structure can be unequivocally confirmed using standard spectroscopic techniques.
Self-Validating Protocol for Structural Confirmation:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spec: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
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IR: Analyze as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
-
Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
FTIR: Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Spectral Features and Data Interpretation:
-
¹H NMR (predicted):
-
Two doublets in the downfield region (~8.2-8.4 ppm), integrating to 2H, corresponding to the protons ortho to the nitro group (A₂B₂ system).
-
Two doublets further upfield (~7.1-7.3 ppm), integrating to 2H, for the protons meta to the nitro group (A₂B₂ system).
-
Signals for the pyridine ring protons, expected to be complex and spread between ~7.4 and 8.6 ppm.
-
-
¹³C NMR (predicted):
-
Approximately 11 distinct signals in the aromatic region (110-165 ppm), accounting for all carbon atoms. The carbon bearing the nitro group will be highly deshielded.
-
-
Mass Spectrometry:
-
A prominent peak at m/z 217.06, corresponding to the [M+H]⁺ ion. The exact mass should match the calculated value of 216.0535 for the neutral molecule.[5]
-
-
FTIR (predicted):
-
Strong asymmetric and symmetric N-O stretches for the nitro group at ~1520 cm⁻¹ and ~1345 cm⁻¹, respectively.
-
A strong C-O-C ether stretch around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
-
-
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast number of therapeutic agents due to its ability to engage in favorable interactions with biological targets and improve pharmacokinetic properties.[1][2][7][8] 3-(4-Nitrophenoxy)pyridine serves as an ideal starting point for building more complex molecules with potential therapeutic value.
Role as a Core Intermediate:
The true value of this molecule lies in its utility as a building block. The strategic placement of the nitro group provides a reliable chemical handle for diversification. Researchers can synthesize a library of derivatives by first reducing the nitro group to an amine and then coupling various acids, sulfonyl chlorides, or other electrophiles to the resulting aniline. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the phenoxy-pyridine core.
Derivatives of nitrophenyl-pyridines and related scaffolds are actively investigated as:
-
Kinase Inhibitors: Many kinase inhibitors, crucial in modern oncology, feature a pyridine core to interact with the hinge region of the ATP binding pocket. The phenoxy group can be modified to occupy adjacent hydrophobic pockets.[3]
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[7]
Caption: Logical workflow from a core scaffold to a drug candidate.
Conclusion
3-(4-Nitrophenoxy)pyridine is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its molecular structure offers a stable diaryl ether framework, while the combination of a polar pyridine ring and a reactive nitro group provides chemists with the tools needed for rapid and efficient library generation. For researchers in drug discovery, understanding the properties, synthesis, and reactivity of this molecule is key to unlocking its potential in the development of novel therapeutics, particularly in the realm of kinase inhibition and anti-infective agents.
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